molecular formula C16H25NO B3428606 3-Phenyl-1-(1-piperidinyl)-3-pentanol CAS No. 6853-22-1

3-Phenyl-1-(1-piperidinyl)-3-pentanol

Cat. No.: B3428606
CAS No.: 6853-22-1
M. Wt: 247.38 g/mol
InChI Key: ZLFRZTFZUNLLDJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-piperidinyl)-3-pentanol is an organic compound that features a piperidine ring, a phenyl group, and a pentanol chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, makes it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol typically involves the reaction of a phenyl-substituted ketone with piperidine under reductive conditions. One common method is the reductive amination of 3-phenyl-3-pentanone with piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the hydrogenation step, making the process more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-piperidinyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

3-Phenyl-1-(1-piperidinyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its structural features are leveraged to create novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-piperidinyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(1-piperidinyl)-1-propanol
  • 3-Phenyl-1-(1-piperidinyl)-2-butanol
  • 3-Phenyl-1-(1-piperidinyl)-4-pentanol

Uniqueness

3-Phenyl-1-(1-piperidinyl)-3-pentanol is unique due to its specific structural arrangement, which combines a phenyl group, a piperidine ring, and a pentanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to varied therapeutic potentials.

Properties

IUPAC Name

3-phenyl-1-piperidin-1-ylpentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-16(18,15-9-5-3-6-10-15)11-14-17-12-7-4-8-13-17/h3,5-6,9-10,18H,2,4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRZTFZUNLLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN1CCCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288121
Record name α-Ethyl-α-phenyl-1-piperidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6853-22-1
Record name α-Ethyl-α-phenyl-1-piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6853-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-α-phenyl-1-piperidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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